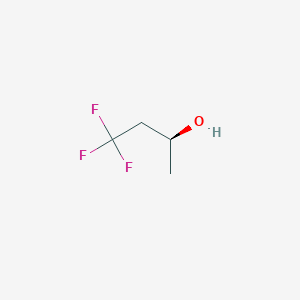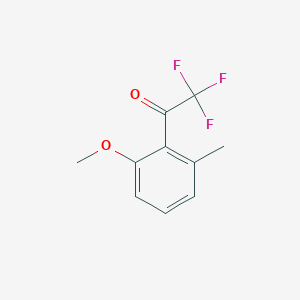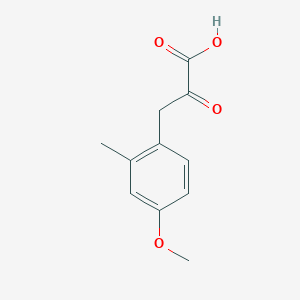
1-(Diethoxymethyl)-1-ethynylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxymethyl)-1-ethynylcyclopropane is an organic compound that features a cyclopropane ring substituted with a diethoxymethyl group and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxymethyl)-1-ethynylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method includes the reaction of 2-phenyl-gemdichlorocyclopropane with ethyl alcohol in the presence of a solid alkali to yield phenylacrolein diethyl acetal. This intermediate can then undergo further reactions to introduce the ethynyl group and form the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethoxymethyl)-1-ethynylcyclopropane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Diethoxymethyl)-1-ethynylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Diethoxymethyl)-1-ethynylcyclopropane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the cyclopropane ring provides structural stability. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Diethoxymethyl)cyclopropane
- 1-Ethynylcyclopropane
- 1-(Methoxymethyl)-1-ethynylcyclopropane
Comparison: 1-(Diethoxymethyl)-1-ethynylcyclopropane is unique due to the presence of both diethoxymethyl and ethynyl groups on the cyclopropane ring. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-(diethoxymethyl)-1-ethynylcyclopropane |
InChI |
InChI=1S/C10H16O2/c1-4-10(7-8-10)9(11-5-2)12-6-3/h1,9H,5-8H2,2-3H3 |
Clé InChI |
WUPZUEOXXUMYAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1(CC1)C#C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


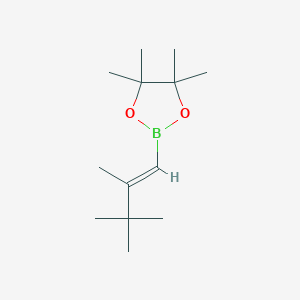
![5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13587255.png)

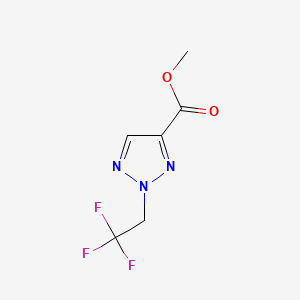
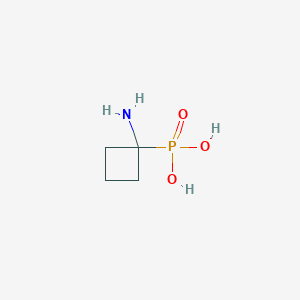
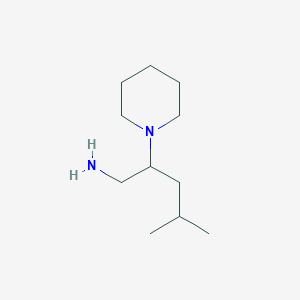
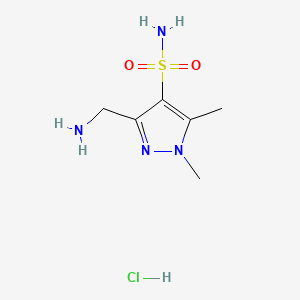
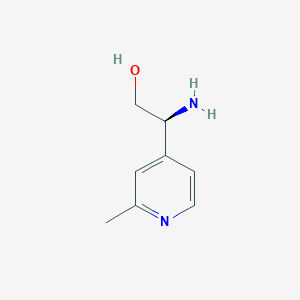
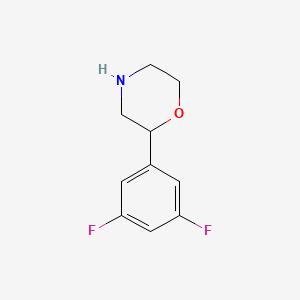

![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)
